穿心莲内酯

描述

Andrographiside is a compound that shows protective effects on hepatotoxicity induced in mice by carbon tetrachloride or tert-butylhydroperoxide (tBHP) intoxication . The effects could be due to its glucoside groups .

Synthesis Analysis

The compound is synthesized through the diterpene andrographolide biosynthesis in Andrographis paniculata . The transcriptome analysis revealed that the expression level of genes related to andrographolide biosynthesis pathways was higher in accession IC 520361 as compared to Anand Local .

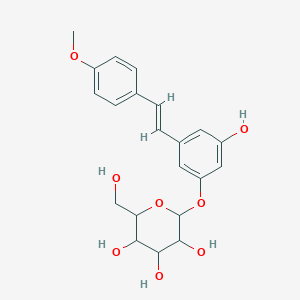

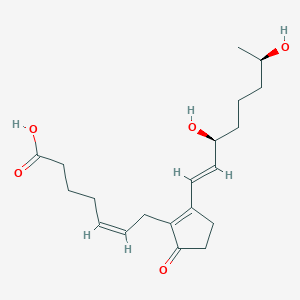

Molecular Structure Analysis

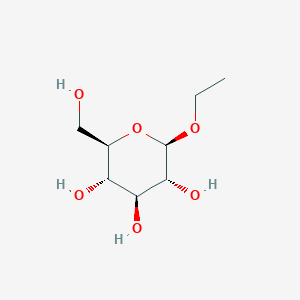

The molecular structure of Andrographiside has been characterized by spectroscopic techniques and compared with theoretically simulated spectroscopic data . A comprehensive study of the isomerization of natural andrographolide was also conducted, revealing that the cis-conformer is more unstable than the trans-conformer .

Chemical Reactions Analysis

Andrographiside has been analyzed using various techniques such as Spectrophotometry, Chemiluminescence method, Electroanalytical method, Chromatography, and various hyphenated techniques .

Physical And Chemical Properties Analysis

The molecular weight of Andrographiside is 512.59 g/mol . More detailed physical and chemical properties are not available in the search results.

科学研究应用

抗炎应用

穿心莲内酯具有显著的抗炎特性。研究表明,它可以降低促炎细胞因子如IFN-γ、IL-23和IL-17的水平,这些细胞因子与溃疡性结肠炎等疾病有关。 通过调节这些细胞因子,穿心莲内酯有助于减少炎症和辅助性T细胞Th1和Th17的比例 .

抗氧化特性

这种化合物也作为天然抗氧化剂。穿心莲的叶子传统上用于治疗肺部感染,其中含有穿心莲内酯,它具有抗氧化活性。 这些特性有助于对抗氧化应激,并可能有助于抗癌活性 .

抗肿瘤作用

临床研究表明,穿心莲内酯由于其抗肿瘤特性,可用于治疗多种疾病。 它作用于与全身性炎症损伤相关的多种信号通路,在癌症治疗中可能具有潜力 .

骨关节炎的治疗潜力

穿心莲内酯在治疗骨关节炎方面显示出潜在的治疗效果。 它的抗炎作用在缓解与这种退行性关节疾病相关的症状中起着至关重要的作用 .

上呼吸道疾病治疗

由于其抗炎和抗氧化特性,穿心莲内酯也正在被探索为治疗上呼吸道疾病的治疗选择。 它可能有助于减少呼吸道的炎症和氧化应激 .

多发性硬化症治疗

穿心莲内酯的多样生物学效应使其成为治疗多发性硬化症的候选药物。 通过调节免疫反应和炎症,它可以提供一种新的方法来控制这种慢性自身免疫性疾病 .

作用机制

Target of Action

Andrographoside, also known as Andrographiside, is a botanical product extracted from a herb that occurs naturally in China . It has been found to act on multiple cellular targets in the inflammatory signal transduction pathways . The primary targets of Andrographoside include Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , Interleukin-6 (IL-6) , and Nuclear factor NF-kappa-B (NF-kB) . These targets are central to the pathophysiology of highly prevalent diseases such as cardiovascular diseases, neurodegenerative disorders, autoimmunity, and even cancer .

Mode of Action

Andrographoside suppresses inflammation cytokine expression including TNF-α, IL-1β, and IL-6 . It inhibits TNF-α and IL-1β production in cell-based assays . Furthermore, Andrographoside is also able to inhibit NF-kB activation . NF-kB is a family of transcriptional factors that regulate a wide spectrum of genes critically involved in host defense and inflammation .

Biochemical Pathways

Andrographoside exerts anti-inflammatory effects via multiple pathways and multiple targets, mediated by NF-κB, JAK/STAT, T cell receptor, and other signaling pathways . It can inhibit human lung cancer cells, colon cancer cells, osteosarcoma cells, and other tumor cells, as well as reduce bacterial virulence and inhibit virus-induced cell apoptosis . It also regulates inflammatory mediator expression to protect the nervous system and effectively prevent mental illness .

Pharmacokinetics

It is known that the bioavailability of andrographoside can be influenced by these adme properties .

Result of Action

Andrographoside has been shown to have a significant effect on cellular metabolism, with potential use in metabolic-related diseases such as diabetes mellitus, hypercholesterolemia, and metabolic syndrome . It also has a wide range of potential applications due to its ability to exert anti-inflammatory effects via multiple pathways and multiple targets .

Action Environment

The action, efficacy, and stability of Andrographoside can be influenced by various environmental factors. For instance, the antioxidant effects of Andrographoside can be explored in terms of reactive oxygen species (ROS) scavenging, mitochondria protection, inhibition of ROS-producing enzymes, antioxidant enzymes regulation, and transcription factor Nrf2 (nuclear factor (erythroid-derived 2)-like 2) control .

未来方向

While the future directions for Andrographiside are not explicitly mentioned in the search results, the wide range of bioactivities exhibited by Andrographolide, including anti-inflammatory, antibacterial, antipyretic, antineoplastic, cardioprotective, hepatoprotective, and hypoglycaemic properties , suggest potential areas for future research and applications.

属性

IUPAC Name |

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEPOIYXKZTLMD-JXJPMOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82209-76-5 | |

| Record name | Andrographoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)